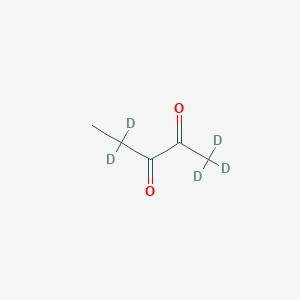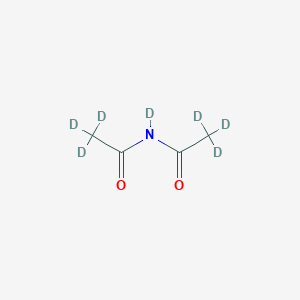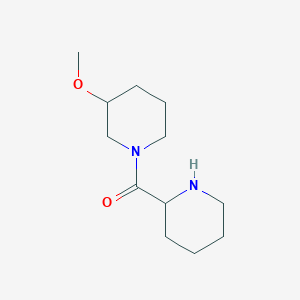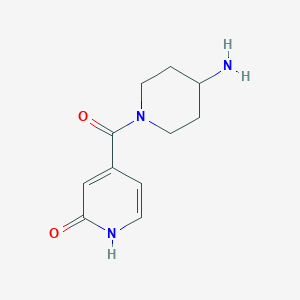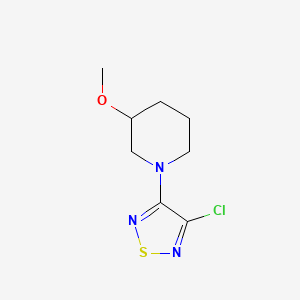
3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole
Overview
Description
3-Chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole (CMPT) is a heterocyclic compound that has been studied for its various applications in scientific research and laboratory experiments. CMPT is a derivative of thiadiazole and is composed of two nitrogen atoms, three sulfur atoms, and four carbon atoms. It is a colorless crystalline solid that has a melting point of 130-132°C and a boiling point of 326-327°C. CMPT has a molecular weight of 235.67 g/mol and a molecular formula of C7H9ClN2OS.
Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Thiadiazole derivatives have been synthesized and evaluated for their biological activities, such as antimicrobial, antiproliferative, and fungicidal properties. For instance, 1,3,4-thiadiazole compounds have been designed to investigate their biological activities, including DNA protective ability and antimicrobial activity against specific pathogens. Some compounds showed strong activity against various bacteria and fungi, indicating their potential as lead compounds in the development of new antimicrobial agents (Gür et al., 2020).
Antimicrobial and Antifungal Applications
Novel thiadiazole derivatives have been studied for their antimicrobial efficacy, demonstrating significant inhibitory action against pathogenic bacterial strains such as Escherichia coli, Salmonella typhi, and various fungi. These findings highlight the potential of thiadiazole compounds in the treatment and management of infectious diseases, further underscoring their importance in scientific research and pharmaceutical development (Sah et al., 2014).
Fungicidal Activity and Agricultural Applications
In the agricultural sector, thiadiazole derivatives have shown promise as fungicides, offering protection against plant pathogens and diseases. Research on thiadiazole-containing triazolothiadiazoles indicated potential fungicidal activity, suggesting applications in crop protection and management strategies to enhance agricultural productivity (Fan et al., 2010).
properties
IUPAC Name |
3-chloro-4-(3-methoxypiperidin-1-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3OS/c1-13-6-3-2-4-12(5-6)8-7(9)10-14-11-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCFYGWZGQTJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NSN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



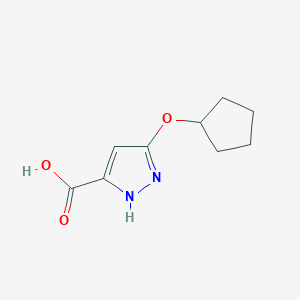
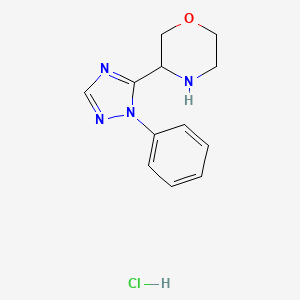
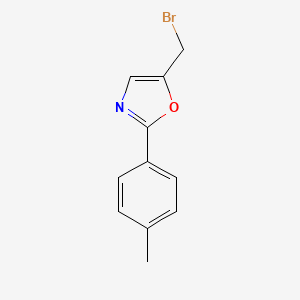
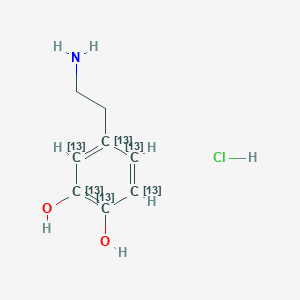
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)

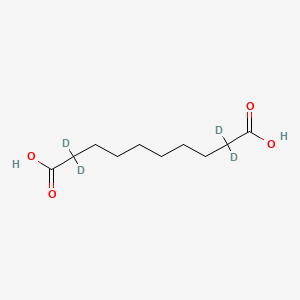
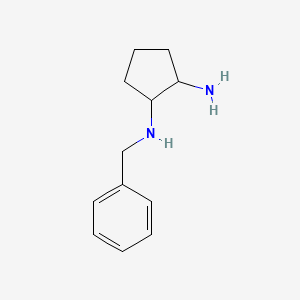
![(1R,2R)-2-[(4-bromophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474419.png)
